Isoindoline-4-carbaldehyde hydrochloride CAS number search
Isoindoline-4-carbaldehyde hydrochloride CAS number search
An In-Depth Technical Guide to Isoindoline-4-carbaldehyde Hydrochloride (CAS: 1159823-39-8) in Drug Discovery
Abstract As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic pathways for complex heterocyclic scaffolds. The isoindoline core is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics and cutting-edge targeted protein degraders (PROTACs). This whitepaper provides a comprehensive technical evaluation of Isoindoline-4-carbaldehyde hydrochloride (CAS: 1159823-39-8) , detailing its physicochemical properties, self-validating synthetic protocols, and its pivotal role in modern pharmacological applications.
Physicochemical Profiling & Structural Significance
Isoindoline-4-carbaldehyde hydrochloride is a bifunctional building block characterized by a secondary amine embedded within a bicyclic isoindoline ring and a reactive formyl group at the C4 position[1]. The commercial availability of this compound as a hydrochloride salt is a deliberate choice to enhance its bench stability. Free-base isoindolines are prone to oxidative degradation (forming isoindolin-1-ones) and spontaneous polymerization when exposed to air and light. The hydrochloride salt effectively protonates the secondary amine, deactivating the ring toward auto-oxidation and ensuring long-term shelf life.
Table 1: Quantitative Physicochemical Data of Isoindoline-4-carbaldehyde HCl
| Property | Value / Description | Causality / Relevance in Synthesis |
| CAS Number | 1159823-39-8 | Primary identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C9H10ClNO (C9H9NO · HCl) | Defines stoichiometric equivalents required for base neutralization. |
| Molecular Weight | 183.63 g/mol | Critical for precise molarity calculations in high-throughput screening. |
| Form | Solid (Powder) | Facilitates gravimetric dispensing; requires adequate dissolution in polar aprotic solvents (e.g., DMF, DMSO). |
| Bifunctionality | Secondary Amine + Aldehyde | Enables orthogonal functionalization (N-alkylation vs. reductive amination). |
Synthetic Utility & Self-Validating Methodologies
The true value of Isoindoline-4-carbaldehyde hydrochloride lies in its orthogonal reactivity. The formyl group can undergo reductive amination, olefination (Wittig), or Grignard additions, while the secondary amine can be acylated, sulfonylated, or alkylated.
Below is the workflow illustrating the synthetic divergence of this scaffold.
Caption: Synthetic divergence of Isoindoline-4-carbaldehyde into bioactive scaffolds.
Protocol: Selective Reductive Amination of the C4-Aldehyde
To utilize the aldehyde without prematurely reacting the isoindoline nitrogen, a highly controlled reductive amination is required. This protocol is designed as a self-validating system , ensuring that each step provides observable feedback before proceeding.
Step 1: In Situ Free-Basing & Iminium Formation
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Action: Suspend 1.0 mmol of Isoindoline-4-carbaldehyde HCl in 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA), followed by 1.1 mmol of the target primary amine.
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Causality: DIPEA is strictly chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The neutralization of the HCl salt liberates the aldehyde.
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Self-Validation Check: The initial cloudy suspension will transition into a clear or slightly yellow homogeneous solution within 30 minutes. This visual clearance confirms the successful formation of the soluble iminium ion intermediate. Do not proceed until the solution is clear.
Step 2: Selective Reduction
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Action: Add 1.5 mmol of Sodium triacetoxyborohydride (STAB) portion-wise at 0°C, then allow the reaction to warm to room temperature (20°C) over 2 hours.
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Causality: STAB is a mild reducing agent that specifically targets the protonated iminium intermediate. Unlike Sodium borohydride (
), STAB will not reduce the unreacted free aldehyde at room temperature, which drastically minimizes the formation of unwanted alcohol byproducts. -
Self-Validation Check: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete only when the mass corresponding to the starting aldehyde (m/z ~148 [M+H]+ for the free base) is entirely absent.
Step 3: Quench and Isolation
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Action: Quench the reaction with 5 mL of saturated aqueous
. Stir vigorously for 15 minutes. Extract with dichloromethane (3 x 5 mL). -
Causality: The basic quench serves a dual purpose: it destroys any residual STAB (preventing downstream reduction artifacts) and ensures the newly synthesized amine is fully deprotonated (free-based) to partition efficiently into the organic layer.
Pharmacological Landscape of Isoindoline Derivatives
The isoindoline heterocycle is a cornerstone in modern drug discovery, exhibiting a broad spectrum of biological activities[2]. By utilizing precursors like Isoindoline-4-carbaldehyde, medicinal chemists can rapidly explore structure-activity relationships (SAR) across multiple therapeutic areas.
Table 2: Key Pharmacological Applications of Isoindoline Scaffolds
| Therapeutic Area | Target / Mechanism | Clinical / Preclinical Relevance | Reference |
| Oncology (IMiDs) | Cereblon (CRBN) E3 Ligase | Backbone of Thalidomide, Lenalidomide, and Pomalidomide for Multiple Myeloma. | [2] |
| Osteoarthritis | ADAMTS-4/5 Inhibition | Isoindoline amide derivatives show potent, orally bioavailable disease-modifying effects. | [3] |
| CNS Disorders | 5-HT1A Receptor | Isoindoline derivatives elevate 5-HT levels, demonstrating significant antidepressant activity. | [4] |
| Epilepsy | Unknown (Anticonvulsant) | Isoindoline-1,3-dione derivatives increase seizure latency and reduce mortality. | [5] |
The Role of Isoindolines in Targeted Protein Degradation (PROTACs)
Perhaps the most revolutionary application of the isoindoline core is its use as a Cereblon (CRBN) binding ligand in Proteolysis Targeting Chimeras (PROTACs). The isoindoline-1,3-dione (phthalimide) and isoindolin-1-one derivatives are essential for hijacking the cellular ubiquitination machinery to degrade disease-causing proteins[2].
Caption: Mechanism of targeted protein degradation via isoindoline-based CRBN binders.
Isoindoline-4-carbaldehyde serves as a highly modular starting point for synthesizing these CRBN binders. The C4-aldehyde allows for the attachment of various linker chemistries (e.g., PEG linkers via reductive amination), while the isoindoline core is subsequently oxidized or functionalized to optimize binding affinity within the CRBN hydrophobic pocket.
Conclusion
For drug development professionals, Isoindoline-4-carbaldehyde hydrochloride (CAS: 1159823-39-8) is far more than a simple reagent; it is a gateway to diverse chemical space. By understanding the causality behind its handling—specifically the necessity of its hydrochloride salt form and the nuances of orthogonal functionalization—researchers can reliably deploy this building block to synthesize the next generation of targeted therapeutics, from ADAMTS-4/5 inhibitors to advanced PROTAC degraders.
References
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MDPI. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core". Available at: [Link]
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ACS Pharmacology & Translational Science. "Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis". Available at: [Link]
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Bentham Science Publishers. "Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents". Available at: [Link]
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Bentham Science Publishers. "Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery". Available at: [Link]
